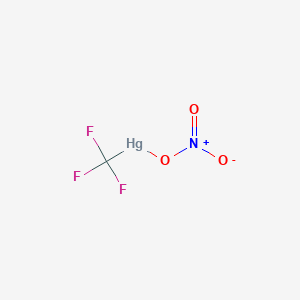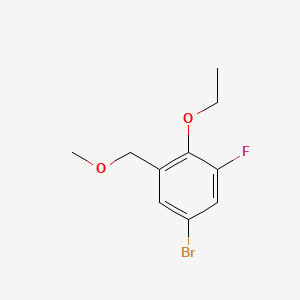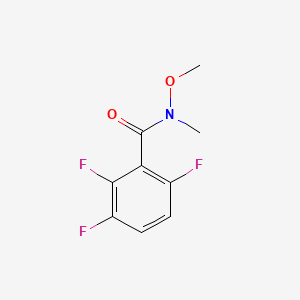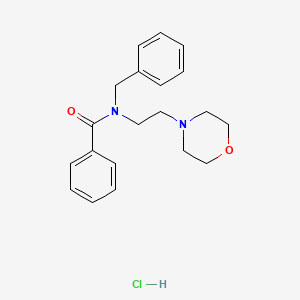
Pomalidomide-C6-I TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-C6-I TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based CRBN ligand and linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells, making it a valuable tool in biomedical research and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Pomalidomide-C6-I TFA involves the synthesis of heterobifunctional pomalidomide conjugates. Current methods for the preparation of these conjugates often rely on strategies that ensure high yield and minimal byproducts . One approach involves the use of secondary amines, which consistently afford greater yields than primary amines . Additionally, a continuous flow synthesis method has been developed, which allows for a multi-step process to be carried out efficiently and safely .
Industrial Production Methods: Industrial production of this compound typically involves a multi-step continuous flow synthesis. This method is preferred due to its reliability, reproducibility, and efficiency in producing high yields of the compound . The process involves dissolving pomalidomide in an organic solvent, adding an anti-solvent, and isolating the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-C6-I TFA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reactions are typically carried out at temperatures ranging from ambient to 80°C .
Major Products Formed: The major products formed from the reactions involving this compound include various pomalidomide-linker conjugates, which are used in the development of protein degrader libraries .
Applications De Recherche Scientifique
Pomalidomide-C6-I TFA has a wide range of scientific research applications. It is primarily used in the field of PROTAC technology to facilitate the targeted degradation of specific proteins. This makes it a valuable tool in drug development, particularly for the treatment of diseases such as multiple myeloma . Additionally, the intrinsic fluorescence of pomalidomide can be utilized for imaging applications, allowing researchers to assess cellular penetration of degrader candidates .
Mécanisme D'action
Pomalidomide-C6-I TFA exerts its effects by binding to the CRBN ligand, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins . The compound enhances T cell and natural killer cell-mediated immunity, inhibits the proliferation of tumor cells, and induces apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Pomalidomide-C6-I TFA include thalidomide, lenalidomide, and other pomalidomide derivatives . These compounds are also used in PROTAC technology and have similar mechanisms of action.
Uniqueness: this compound is unique due to its specific design as a ligand-linker conjugate for use in PROTAC technology. This design allows for the targeted degradation of specific proteins, making it a valuable tool in drug development and biomedical research .
Propriétés
Formule moléculaire |
C21H23F3IN3O6 |
|---|---|
Poids moléculaire |
597.3 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-(6-iodohexylamino)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H22IN3O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11H2,(H,22,24,25);(H,6,7) |
Clé InChI |
RRHHAHXUMGXGLA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCI.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)

![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)








![2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)

